methanone CAS No. 896618-53-4](/img/structure/B1324109.png)

[2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

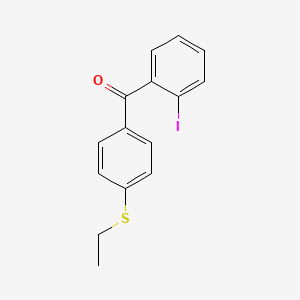

“2-(Methylsulfanyl)phenylmethanone” is a chemical compound with the molecular formula C12H10OS2 . It is a compound of interest in the field of chemistry, and it can be obtained from various suppliers.

Molecular Structure Analysis

The molecular structure of “2-(Methylsulfanyl)phenylmethanone” is substantially twisted, with a dihedral angle of 43.70 (2)° between the 2-(methylsulfanyl)thiophene and 4-methoxyphenyl rings . The structure was confirmed by X-ray diffraction studies .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfanyl)phenylmethanone” have been studied . The compound crystallizes in the monoclinic crystal system with the space group P2 (1), unit cell parameters a= 5.670 (6) Å, b= 13.903 (13) Å, c= 7.707 (7) Å, β= 94.33 (2)°, and Z=2 . The structure exhibits intermolecular hydrogen bonds of the type C-H…O .Scientific Research Applications

Antimicrobial Activity

- A study reported the synthesis of substituted phenyl methanones, including variants similar to 2-(Methylsulfanyl)phenylmethanone, and investigated their antibacterial and antifungal activities (Ashok et al., 2017).

Structural and Theoretical Studies

- Novel compounds structurally related to 2-(Methylsulfanyl)phenylmethanone were synthesized and characterized, with structural optimization and theoretical vibrational spectra interpreted using density functional theory (Shahana & Yardily, 2020).

Cytoprotective Activities

- Phenyl(thiophen-2-yl)methanone derivatives, closely related to the compound , were synthesized and tested for their cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells (Lian, 2014).

Material Science Applications

- The synthesis and crystal structure of a compound similar to 2-(Methylsulfanyl)phenylmethanone revealed its potential in various applications in material science and pharmaceuticals, including in thin-film transistors and organic light-emitting transistors (Nagaraju et al., 2018).

Electrochemical and Electrochromic Properties

- Two new materials containing phenyl-methanone units, analogous to the compound of interest, were studied for their electrochromic properties, demonstrating potential in electronics (Hu et al., 2013).

These studies indicate the diverse scientific research applications of 2-(Methylsulfanyl)phenylmethanone and structurally related compounds, ranging from antimicrobial properties to material science and electronic applications.

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological properties

properties

IUPAC Name |

(2-methylsulfanylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDQXGEEYFLTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641833 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896618-53-4 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.